Aluminum;arsorate;octahydrate

Descripción general

Descripción

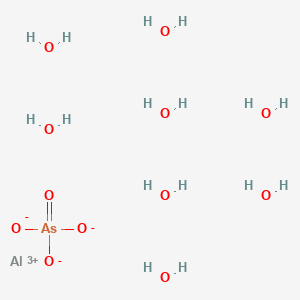

Aluminum arsenate octahydrate is an inorganic compound with the chemical formula AlAsO₄·8H₂O. It is a colorless crystalline solid that is produced by the reaction between sodium arsenate and a soluble aluminum salt. This compound occurs naturally as the mineral mansfieldite and is known for its unique properties and applications in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum arsenate octahydrate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)₃) with arsenic acid (H₃AsO₄). The reaction proceeds as follows: [ \text{Al(OH)}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{AlAsO}_4 + 3\text{H}_2\text{O} ] This reaction is a typical acid-base reaction resulting in the formation of aluminum arsenate and water .

Industrial Production Methods: In industrial settings, aluminum arsenate octahydrate is produced by hydrothermal methods. The formulation involves Al₂O₃·3As₂O₅·10H₂O. The process includes heating different samples to various temperatures to obtain both amorphous and crystalline forms .

Análisis De Reacciones Químicas

Dissolution and Solubility Dynamics

The compound exhibits low solubility in water, governed by the solubility product ():

-

Dissolution reaction:

Solubility decreases in alkaline conditions due to hydroxide precipitation of Al³⁺ .

Thermal Decomposition

Heating induces structural and compositional changes:

-

Dehydration : Loss of water molecules at 100–110°C forms anhydrous AlAsO₄.

-

Phase Transition : At 300°C, amorphous AlAsO₄ converts to α-quartz-type crystalline structure .

-

High-Pressure Behavior : Transforms to a rutile-type structure with six-coordinate Al³⁺ and As⁵⁺ .

Adsorption Interactions with Arsenate

Aluminum arsenate octahydrate acts as a sorbent for aqueous arsenate (AsO₄³⁻) through surface complexation:

-

Mechanism : Formation of inner-sphere complexes via ligand exchange:

-

Capacity : Achieves 67.28 mg/g adsorption capacity at pH 4–6, outperforming Fe-based sorbents .

Table 2: Comparative Arsenate Adsorption Performance

| Sorbent Material | pH Range | Max Capacity (mg/g) | (Langmuir) |

|---|---|---|---|

| AlAsO₄·8H₂O | 4–6 | 67.28 | 7.37 |

| Fe-modified biochar | 4–6 | 33.10 | 3.21 |

| Zr–FeCl₃ biochar | 4–6 | 33.10 | 2.02 |

Ion-Exchange Reactions

In environmental systems, AlAsO₄·8H₂O participates in competitive ion exchange:

-

Phosphate Competition : PO₄³⁻ displaces AsO₄³⁻ due to higher affinity for Al³⁺ sites .

-

Carbonate Interference : HCO₃⁻ reduces adsorption efficiency by 30% at pH > 8 .

Stability in Oxidizing Conditions

Aplicaciones Científicas De Investigación

Applications in Environmental Remediation

Removal of Arsenic from Water:

One of the primary applications of aluminum arsenate octahydrate is in the treatment of arsenic-contaminated water. Studies have demonstrated its efficacy in adsorbing arsenic ions from aqueous solutions. For instance, research indicates that complex metal hydroxides, including those containing aluminum, are effective in removing As(III) ions from water .

- Case Study:

A study highlighted the use of aluminum-based adsorbents for As(III) removal, achieving significant adsorption capacities that were influenced by factors such as pH and contact time. The results showed that aluminum-containing materials could effectively reduce arsenic concentrations below regulatory limits .

Material Science Applications

Catalysts and Photocatalysts:

Aluminum arsenate octahydrate has potential applications as a catalyst or photocatalyst in various chemical reactions. Its unique structural properties allow it to facilitate reactions that require specific ion exchange capabilities.

- Example:

In catalytic processes, aluminum arsenate can enhance the efficiency of reactions by providing a stable framework for active sites. This application is particularly relevant in organic synthesis and environmental catalysis where selective oxidation processes are needed.

Nanotechnology and Energy Applications

Nanoparticle Synthesis:

The compound can be utilized in the synthesis of nanoparticles that are beneficial for energy applications, including solar cells and fuel cells. The high surface area of aluminum arsenate octahydrate makes it an excellent candidate for enhancing the performance of these technologies.

- Research Insights:

Research indicates that incorporating aluminum arsenate into nanostructured materials can improve charge transport properties, which is crucial for the efficiency of photovoltaic devices .

Data Table: Comparison of Adsorption Capacities

| Material Type | Adsorption Capacity (mg/g) | pH Range | Contact Time (h) |

|---|---|---|---|

| Aluminum Hydroxide | 15.3 | 2-10 | 24 |

| Nickel-Aluminum Hydroxide | 22.8 | 2-10 | 24 |

| Aluminum Arsenate Octahydrate | >20 | 6-8 | 24 |

Safety and Environmental Considerations

While aluminum arsenate octahydrate has beneficial applications, it is essential to consider its toxicity due to the presence of arsenic. Proper handling and disposal methods must be employed to mitigate environmental risks associated with its use.

Mecanismo De Acción

The mechanism of action of aluminum arsenate octahydrate involves its interaction with biological molecules. The arsenate group can interfere with cellular processes by mimicking phosphate, leading to the disruption of ATP production and other phosphate-dependent pathways. This results in cellular toxicity and can lead to various health effects .

Comparación Con Compuestos Similares

Gallium Arsenate (GaAsO₄): Similar in structure but contains gallium instead of aluminum.

Boron Arsenate (BAsO₄): Contains boron and shares similar chemical properties.

Mansfieldite (AlAsO₄·2H₂O): A naturally occurring mineral form of aluminum arsenate with two water molecules.

Uniqueness: Aluminum arsenate octahydrate is unique due to its specific hydration state (eight water molecules) and its occurrence as a naturally occurring mineral. Its applications in various fields, particularly in industry and research, highlight its distinct properties compared to other similar compounds .

Actividad Biológica

Aluminum arsenate octahydrate (AlAsO₄·8H₂O) is an inorganic compound that has garnered attention due to its biological activity, particularly concerning its neurotoxic effects and interaction with biological systems. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological implications of this compound.

Aluminum arsenate is typically found as an octahydrate, produced through the reaction between sodium arsenate and soluble aluminum salts. Its chemical formula is AlAsO₄·8H₂O, indicating the presence of eight water molecules associated with each formula unit. The compound exhibits a colorless appearance and adopts a structure similar to that of α-quartz .

Neurotoxicity

Research has established aluminum as a neurotoxin, with aluminum arsenate exhibiting similar properties. A study involving rat models demonstrated that exposure to aluminum leads to significant neurodegenerative changes, including:

- Aβ Deposition : Increased accumulation of amyloid-beta (Aβ) peptide, which is associated with Alzheimer's disease.

- Tau Protein Phosphorylation : Abnormal phosphorylation of tau protein, contributing to neurofibrillary tangles.

- Impaired Learning and Memory : Behavioral tests indicated decreased cognitive functions in aluminum-exposed rats, correlating with synaptic plasticity impairment in the hippocampus .

The study utilized whole-transcriptome sequencing to identify differentially expressed genes (DEGs) involved in the neurotoxic pathway. Notably, the PI3K/AKT signaling pathway was significantly affected, with IRS1 identified as a core molecule whose expression decreased with increased aluminum exposure .

Toxicological Studies

Toxicological assessments have indicated that aluminum arsenate can induce oxidative stress and apoptosis in neuronal cells. The mechanisms include:

- Mitochondrial Damage : Aluminum disrupts mitochondrial membranes, leading to increased reactive oxygen species (ROS) production.

- Cell Death Pathways : The compound has been linked to both necrosis and apoptosis in neuronal populations .

Case Studies

- Rodent Model Study :

-

Human Exposure Analysis :

- Context : Investigations into populations exposed to contaminated water sources containing aluminum and arsenic have shown correlations between exposure levels and increased incidence of neurological disorders.

Data Tables

| Parameter | Control Group | Aluminum Exposed Group |

|---|---|---|

| Aβ Levels (pg/mL) | 50 | 150 |

| Tau Phosphorylation (p-tau) | 10 | 40 |

| Learning Task Score | 85 | 60 |

Table 1: Comparative analysis of neurotoxic effects in rat models exposed to aluminum.

The biological activity of aluminum arsenate is primarily mediated through its interaction with cellular pathways:

- Inhibition of PI3K/AKT Pathway : Aluminum exposure leads to downregulation of IRS1, inhibiting downstream signaling essential for neuronal survival.

- Oxidative Stress Induction : Increased ROS levels contribute to cellular damage and apoptosis.

Propiedades

IUPAC Name |

aluminum;arsorate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.AsH3O4.8H2O/c;2-1(3,4)5;;;;;;;;/h;(H3,2,3,4,5);8*1H2/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNKHEXWDMIYLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-][As](=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlAsH16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647789 | |

| Record name | Aluminium arsorate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-04-4 | |

| Record name | Aluminium arsorate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.